methyl (7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate
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Description
Methyl (7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate, also known as DMPO, is a stable nitroxide radical that has gained significant attention in scientific research due to its unique chemical properties. DMPO is a widely used spin trap that is employed to study free radicals, reactive oxygen species, and other reactive intermediates in various biological systems.
Scientific Research Applications
Synthesis Techniques:
- The compound was synthesized using key intermediates in various organic synthesis methods. For instance, Dhokte and Rao (1991) discussed the synthesis of a related compound, highlighting the role of intermediates like 1-(1,4-dimethoxy-2-naphthyl)-2-oxo-4-acetoxybutane in 1,2-ketone transposition processes (Dhokte & Rao, 1991).
Drug Intermediate Development:
- Min (2015) reported on the preparation of methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate through Grignard Reaction as an organic experiment, potentially useful as a drug intermediate (Min, 2015).
Biological Evaluation for Pharmaceutical Applications:
- Soumya and Rajitha (2015) synthesized a series of derivatives of a related compound, naphthyl acetic acid, for evaluating their antioxidant and antibacterial activities, showcasing the pharmaceutical potential of such compounds (Soumya & Rajitha, 2015).
- Sridhara et al. (2010, 2011) studied the synthesis and antimicrobial activities of various phthalazin-1(2H)-one derivatives, emphasizing their potential in developing antimicrobial agents (Sridhara et al., 2010); (Sridhara et al., 2011).
Molecular Characterization and Analysis:
- Gültekin et al. (2020) conducted a combined experimental and theoretical study on a similar compound, providing insights into the molecular and chemical properties through techniques like XRD, FT-IR, UV-VIS, and NMR (Gültekin et al., 2020).
Heterocyclic Synthesis and Potential Pharmaceutical Interest:
- Hassanien (2003) explored the synthesis of s-Triazole and other derivatives from oxophthalazine-acetic acid ethyl ester, underlining the significance of such compounds in pharmaceutical research (Hassanien, 2003).
Cytotoxicity and Anticancer Studies:
- Salahuddin et al. (2014) examined the anticancer properties of benzimidazole derivatives, suggesting the potential of similar compounds in cancer treatment (Salahuddin et al., 2014).
properties
IUPAC Name |
methyl 2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-18-9-5-4-8-6-14-15(7-10(16)19-2)13(17)11(8)12(9)20-3/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRFQOVGKSDKNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate |
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